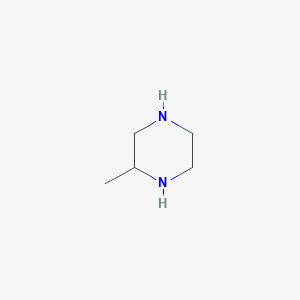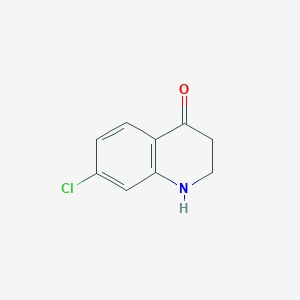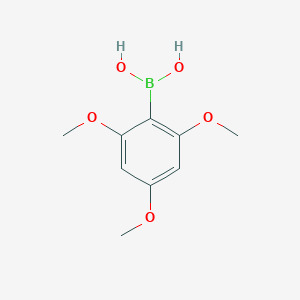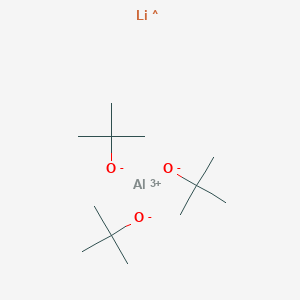
p-Tolylphosphonic acid
説明
p-Tolylphosphonic acid is a phosphonic acid derivative where the phenyl ring is substituted with a methyl group at the para position. It is related to other phosphonic acids and has been studied for its potential applications in various fields, including synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds to p-tolylphosphonic acid has been explored in several studies. For instance, diethyl p-tolylthioethynylphosphonate was synthesized from diethyl ethynylphosphonate and further oxidized to the corresponding sulphoxide and sulphone, which could react with nucleophiles and participate in cycloaddition reactions . Additionally, a method for the synthesis of esters of alkylphosphonic acids using p-toluenesulfonic acid–Celite under solvent-free conditions has been reported, which provides a rapid synthesis route for phosphonates .
Molecular Structure Analysis
The molecular structure and properties of phosphonic acid derivatives have been investigated using Density Functional Theory (DFT). The study of 3-Oxo-3-p-tolylpropylphosphonic acid, an analog of p-tolylphosphonic acid, revealed insights into its electronic, vibrational, and thermodynamic properties. The stable structures were optimized, and properties such as HOMO-LUMO gaps, atomic charges, and dipole moments were analyzed .
Chemical Reactions Analysis
The reactivity of phosphonic acid derivatives has been studied through their ability to participate in various chemical reactions. For example, the synthesized diethyl p-tolylthioethynylphosphonate was shown to undergo reactions with nucleophiles and form indolizines with pyridinium-1-dicyanomethylides, as well as Diels–Alder adducts with anthracenes . The orientation of these additions was deduced from coupling constants observed in NMR spectroscopy.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-tolylphosphonic acid derivatives are crucial for their potential applications. The DFT study of 3-Oxo-3-p-tolylpropylphosphonic acid provided valuable information on the vibrational spectra, which were compared with experimental FTIR data. The reactivity descriptors such as electrophilicity, electronegativity, and hardness were calculated, offering a deeper understanding of the molecule's behavior in chemical reactions .
科学的研究の応用
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used in various fields including chemistry, biology, and physics .
- Bioactive Properties : Phosphonic acids are used for their bioactive properties. They can function as drugs or pro-drugs .
- Bone Targeting : Due to their structural similarity to natural bone minerals, some phosphonic acids are used for bone targeting .
- Design of Supramolecular or Hybrid Materials : Phosphonic acids are used in the design of supramolecular or hybrid materials .
- Surface Functionalization : Phosphonic acids are used for the functionalization of surfaces .
- Analytical Purposes : Phosphonic acids are used for analytical purposes .
- Medical Imaging : Phosphonic acids are used in medical imaging .
- Catalytic Aerobic Oxidation : p-Tolylphosphonic acid can be derived from p-cymene, a monoterpene, through a one-pot catalytic aerobic oxidation process . This process involves the use of a mixed Co2+/Mn2+ catalytic system, which is key to obtaining high yields of terephthalic acid (TA) at relatively low reaction temperatures in short reaction times . The process can also partially oxidize p-cymene to give p-methylacetophenone (p-MA) and p-toluic acid . This method enables multiple biorenewable bulk terpene feedstocks to be converted into synthetically useful bio-p-MA, bio-p-toluic acid, and bio-TA .
-
Catalytic Aerobic Oxidation : p-Tolylphosphonic acid can be derived from p-cymene, a monoterpene, through a one-pot catalytic aerobic oxidation process . This process involves the use of a mixed Co2+/Mn2+ catalytic system, which is key to obtaining high yields of terephthalic acid (TA) at relatively low reaction temperatures in short reaction times . The process can also partially oxidize p-cymene to give p-methylacetophenone (p-MA) and p-toluic acid . This method enables multiple biorenewable bulk terpene feedstocks to be converted into synthetically useful bio-p-MA, bio-p-toluic acid, and bio-TA .
-
Production of Bioactive Polylactic Acid : Phosphonic acids, including p-Tolylphosphonic acid, can be used in the production of bioactive polylactic acid . Polylactic acid is a substitute for traditional petrochemical-based polymers and is often used in the production of bioplastics . These bioplastics are carbon neutral and often biodegradable, potentially solving the issues of plastic pollution and climate change .
Safety And Hazards
P-Tolylphosphonic acid has certain corrosive and irritating properties, and contact with skin and eyes should be avoided . During use and storage, it should be kept away from strong oxidizers, strong acids, and strong bases to avoid dangerous reactions . Appropriate protective equipment, such as gloves, goggles, and lab coats, should be worn during handling . In case of leakage, prompt and appropriate measures should be taken for proper disposal .
特性
IUPAC Name |
(4-methylphenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDWSARZJHIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187341 | |
| Record name | Phosphonic acid, (4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylphosphonic acid | |
CAS RN |
3366-72-1 | |
| Record name | P-(4-Methylphenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3366-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, (4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3KLS2A7SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















